molecular formula C24H26N6O5S2 B2792140 N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide CAS No. 872997-92-7

N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide

Cat. No.: B2792140
CAS No.: 872997-92-7
M. Wt: 542.63
InChI Key: LFBBTOQIEXTBBL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26N6O5S2 and its molecular weight is 542.63. The purity is usually 95%.
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Biological Activity

N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activities in various biological contexts.

Chemical Structure and Synthesis

The compound features a unique structure that combines a dimethoxyphenyl group with a triazolo-pyridazin moiety linked through a sulfanyl group. The synthesis of such compounds typically involves multi-step organic reactions, often employing techniques like one-pot synthesis to streamline the process. Although specific synthetic routes for this compound are not extensively documented in the literature, related triazolo derivatives have been synthesized using similar methodologies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds featuring triazole and pyridazine rings. For instance, derivatives of triazolo[4,3-B]pyridazine have shown significant antiproliferative effects against various cancer cell lines. The MTT assay is commonly used to evaluate the cytotoxicity of these compounds.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound AMDA-MB-23117.83
Compound BMCF-719.73
N-(2,5-Dimethoxyphenyl)-...TBDTBDTBD

In preliminary assays, compounds similar to N-(2,5-Dimethoxyphenyl)-... have demonstrated promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Antimicrobial Activity

Antimicrobial properties are another area where this compound may exhibit activity. Studies on related sulfonamide derivatives have indicated their potential as antibacterial agents. The presence of the sulfonamide group is known to enhance antibacterial efficacy.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameMicroorganismMIC (μM)Reference
Compound CS. aureus6.12
Compound DE. coli25
N-(2,5-Dimethoxyphenyl)-...TBDTBDTBD

Case Studies and Research Findings

  • Case Study on Antiproliferative Effects : In a study examining various triazole derivatives, specific compounds were shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The findings suggest that similar mechanisms could be explored for N-(2,5-Dimethoxyphenyl)-... .
  • Antibacterial Efficacy : A recent investigation into sulfonamide derivatives revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The structure-activity relationship indicated that modifications to the aromatic ring could enhance efficacy .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5S2/c1-16-4-7-18(8-5-16)37(32,33)25-13-12-22-28-27-21-10-11-24(29-30(21)22)36-15-23(31)26-19-14-17(34-2)6-9-20(19)35-3/h4-11,14,25H,12-13,15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBBTOQIEXTBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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